![molecular formula C20H24N4O3S B2927008 N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide CAS No. 921488-22-4](/img/structure/B2927008.png)
N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
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Description
N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, also known as ACTA, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits promising pharmacological properties and has been studied for its potential use in various scientific research applications. In
Scientific Research Applications
Synthesis and Antitumor Activity
One area of research involves the synthesis of benzothiazole derivatives, including compounds structurally related to N-(3-acetylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, and their evaluation for antitumor activity. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized benzothiazole derivatives and screened them for potential antitumor activity against various human tumor cell lines. They found that some compounds showed considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Analgesic Agents
Another study by Shkair et al. (2016) designed, synthesized, and evaluated a series of substituted thiadiazoles as anti-inflammatory and analgesic agents. The compounds were characterized and screened for their activities, showing significant in vitro anti-inflammatory and analgesic activities compared to standard drugs (Shkair et al., 2016).
Antimicrobial Activity
Rezki (2016) conducted a study on the synthesis of 1,2,3-triazoles tethering bioactive benzothiazole nucleus and evaluated their antimicrobial activity. The compounds displayed promising antimicrobial activities against several bacterial and fungal strains, showcasing the potential for developing new antimicrobial agents (Rezki, 2016).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-13(25)14-6-5-9-16(10-14)21-18(26)11-17-12-28-20(23-17)24-19(27)22-15-7-3-2-4-8-15/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3,(H,21,26)(H2,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLNEPKAHQLNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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